molecular formula C9H16O3 B1605914 2-Butoxyethyl acrylate CAS No. 7251-90-3

2-Butoxyethyl acrylate

Cat. No. B1605914
CAS RN: 7251-90-3
M. Wt: 172.22 g/mol
InChI Key: PTJDGKYFJYEAOK-UHFFFAOYSA-N
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Description

2-Butoxyethyl acrylate is an organic compound that is used in the preparation of acrylate adhesives . It can react by free-radical polymerization to form macromolecules having a molecular weight of up to 200,000 g/mol .


Molecular Structure Analysis

The molecular formula of 2-Butoxyethyl acrylate is C9H16O3 . The exact structure would need to be confirmed through spectroscopic analysis such as NMR or IR spectroscopy.

Scientific Research Applications

Biomedical Applications

2-Butoxyethyl acrylate plays a significant role in the biomedical field. Its polymers are used in various medical devices due to their versatile properties. For instance, they are utilized in ophthalmologic devices like corneal prosthesis, intraocular lenses, and contact lenses. In orthopedics, they serve as bone cements, and in dentistry, they are used for dental restoratives . The ability to tailor these polymers for specific requirements, such as mechanical performance and antimicrobial capacity, makes them invaluable in regenerative medicine and tissue engineering .

Bioengineering Materials

In bioengineering, 2-Butoxyethyl acrylate-based materials are engineered to create sophisticated composites or nanocomposites. These materials are often combined with fibers, carbon nanomaterials like graphene, or other nanoparticles to enhance their properties. Such enhancements are crucial for developing interconnected porous structures (scaffolds) that are necessary for tissue engineering applications .

Advanced Composites

The polymerization of 2-Butoxyethyl acrylate can lead to the formation of advanced composite materials. These composites exhibit improved mechanical properties, which are essential for various structural applications. For example, hybrid nanocomposite materials that include an organic phase of poly(2-hydroxyethyl acrylate) show a significant enhancement in mechanical strength .

Paints and Coatings

The acrylate polymers derived from 2-Butoxyethyl acrylate are known for their excellent weatherability and resistance to breakage. This makes them ideal for use in paints and coatings, where durability and transparency are desired properties .

Safety And Hazards

2-Butoxyethyl acrylate is toxic in contact with skin and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

2-butoxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-11-7-8-12-9(10)4-2/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDGKYFJYEAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51247-78-0
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-butoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51247-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7064607
Record name 2-Butoxyethyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxyethyl acrylate

CAS RN

7251-90-3
Record name 2-Butoxyethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7251-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butoxyethyl acrylate
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Record name 2-Butoxyethyl acrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5168
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Record name 2-Propenoic acid, 2-butoxyethyl ester
Source EPA Chemicals under the TSCA
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Record name 2-Butoxyethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.878
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Record name 2-BUTOXYETHYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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